![molecular formula C9H12N2OS B1529134 2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one CAS No. 1621686-10-9](/img/structure/B1529134.png)
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, four-component synthesis of novel 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives has been developed by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .Chemical Reactions Analysis
The compound seems to be involved in multi-component reactions (MCRs), which are important tools for producing complex molecules from simple raw materials. In these reactions, three or more simple raw materials participate in a condensation reaction to form more complex organic molecules through the formation of carbon–carbon or carbon–heteroatom bonds .Scientific Research Applications
Pharmaceuticals: Allosteric SHP1 Activators
This compound has been studied for its potential as an allosteric activator of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 is a non-receptor member of the protein tyrosine phosphatase family, which plays a role in regulating signaling pathways in cancers. Derivatives of this compound have shown low micromolar activating effects on SHP1, with significant selectivity over SHP2, indicating potential for anti-tumor effects .
Organic Chemistry: Synthesis of Indole Derivatives
Indole derivatives possess a wide range of biological activities, making them of great interest in organic chemistry. The structure of 2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one could be utilized in the synthesis of novel indole derivatives, which have applications in antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Material Science: Growth of Organic Crystals
In material science, this compound could be used in the synthesis and growth of new organic crystals. These crystals can have applications in electronics and photonics, where they may be used as semiconductors or in other roles where their unique properties are advantageous .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against various biological targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-amino-4,4-dimethyl-6,7-dihydro-1,3-benzothiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)6(12)4-3-5-7(9)11-8(10)13-5/h3-4H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXWBYHBKNUUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=C1N=C(S2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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